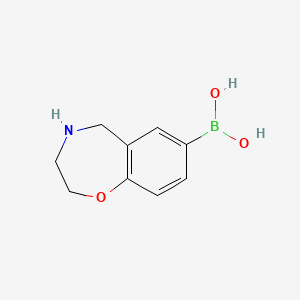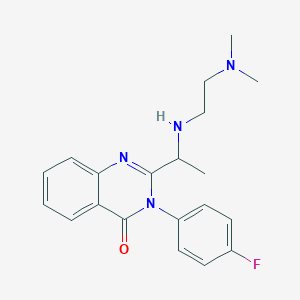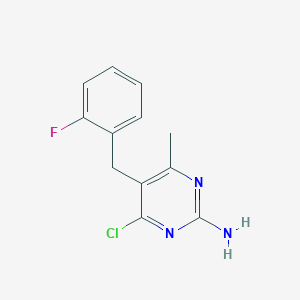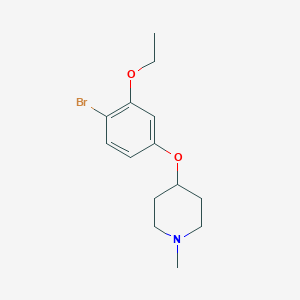![molecular formula C14H12ClN3O B13938324 3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine is a chemical compound that features a benzimidazole moiety linked to a chlorinated benzenamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Chlorination: The benzimidazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated benzimidazole is coupled with 3-chloro-4-aminophenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
2-methyl-1H-benzimidazole: Similar structure but lacks the chloro and aminophenol groups.
4-chloro-1H-benzimidazole: Similar structure but lacks the aminophenol group.
Uniqueness
3-chloro-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]Benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C14H12ClN3O |
|---|---|
分子量 |
273.72 g/mol |
IUPAC名 |
3-chloro-4-(1-methylbenzimidazol-5-yl)oxyaniline |
InChI |
InChI=1S/C14H12ClN3O/c1-18-8-17-12-7-10(3-4-13(12)18)19-14-5-2-9(16)6-11(14)15/h2-8H,16H2,1H3 |
InChIキー |
NUVCIVPWSCGASD-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C=CC(=C2)OC3=C(C=C(C=C3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




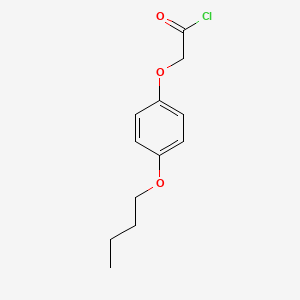

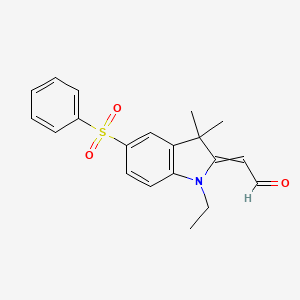
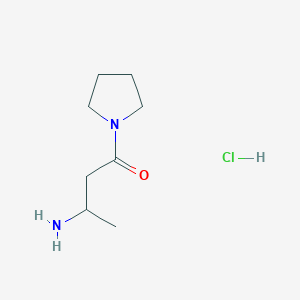

![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
